![molecular formula C24H22ClN5O4 B2486172 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-31-5](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Simo et al. (1998) discusses the synthesis of new derivatives, including a similar compound, through intramolecular alkylation processes. This research provides insights into the chemical synthesis techniques that can be applied to your compound of interest (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
- Gao et al. (2016) worked on labeling imidazopyridine- and purine-thioacetamide derivatives with carbon-11 for potential PET tracers, suggesting a method for tracing similar compounds within biological systems (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Pharmacological Applications
- Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of a similar compound and found potent 5-HT(1A) receptor ligands, highlighting the potential for anxiolytic-like and antidepressant activities (A. Zagórska, Sławomir Jurczyk, M. Pawłowski, et al., 2009).
- Another study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of a similar compound also highlighted their potential as antidepressant agents, further emphasizing the compound's relevance in pharmacological research (A. Zagórska, Adam Bucki, M. Kołaczkowski, et al., 2016).
Molecular Modeling and SAR Studies
- Baraldi et al. (2008) extended their structure-activity relationship (SAR) studies on similar compounds, assessing the effect of various substitutions to improve potency and hydrophilicity. This research offers valuable insights into the design and optimization of compounds for increased efficacy and selectivity (P. Baraldi, D. Preti, M. A. Tabrizi, et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H group and the 8-(3-chloro-4-methoxyphenyl) group.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl chloroacetate", "methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate", "3-chloro-4-methoxyaniline", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-chloropurine by reacting 6-chloropurine with ammonia.", "Step 2: Synthesis of ethyl 2-amino-6-chloropurine-9-carboxylate by reacting 2-amino-6-chloropurine with ethyl chloroacetate in the presence of potassium carbonate.", "Step 3: Synthesis of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate by reacting ethyl 2-amino-6-chloropurine-9-carboxylate with methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate in the presence of acetic anhydride.", "Step 4: Reduction of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate to methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol using sodium borohydride in the presence of ethanol.", "Step 5: Synthesis of 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol with 3-chloro-4-methoxyaniline in the presence of hydrochloric acid and sodium hydroxide." ] } | |
CAS-Nummer |
896300-31-5 |
Molekularformel |
C24H22ClN5O4 |
Molekulargewicht |
479.92 |
IUPAC-Name |
6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI-Schlüssel |
OWSGYDGXUFTPSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)
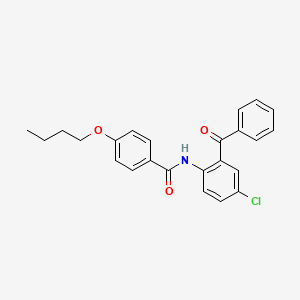
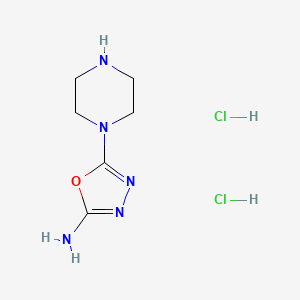
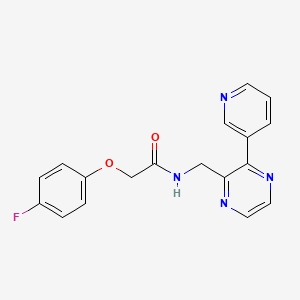
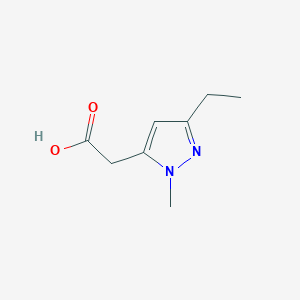
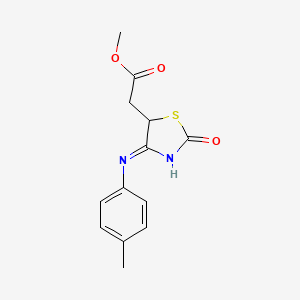
![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
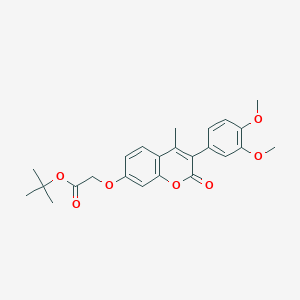

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)